4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0690993
InChI: InChI=1S/C20H20F3N3O2S/c1-3-10-24-29(27,28)16-7-5-15(6-8-16)26-18-11-13(2)25-19-12-14(20(21,22)23)4-9-17(18)19/h4-9,11-12,24H,3,10H2,1-2H3,(H,25,26)
SMILES: CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC(=C3)C(F)(F)F)C
Molecular Formula: C20H20F3N3O2S
Molecular Weight: 423.5 g/mol

4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide

CAS No.:

Cat. No.: VC0690993

Molecular Formula: C20H20F3N3O2S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide -

Specification

Molecular Formula C20H20F3N3O2S
Molecular Weight 423.5 g/mol
IUPAC Name 4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-propylbenzenesulfonamide
Standard InChI InChI=1S/C20H20F3N3O2S/c1-3-10-24-29(27,28)16-7-5-15(6-8-16)26-18-11-13(2)25-19-12-14(20(21,22)23)4-9-17(18)19/h4-9,11-12,24H,3,10H2,1-2H3,(H,25,26)
Standard InChI Key GJLNZGROGMAERZ-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC(=C3)C(F)(F)F)C
Canonical SMILES CCCNS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC(=C2)C)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator